REACTION_CXSMILES
|
[F:1][C:2](F)([C:6](F)(F)[C:7](F)(F)[C:8](F)(F)[C:9](F)(F)[C:10](F)(F)[C:11](F)(F)F)[C:3]([OH:5])=[O:4].[OH-].[K+:27]>>[C:3]([O-:5])(=[O:4])[CH2:2][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[F-:1].[K+:27] |f:1.2,4.5|
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Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |